![molecular formula C19H24N4O3 B2453088 1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-20-7](/img/structure/B2453088.png)

1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

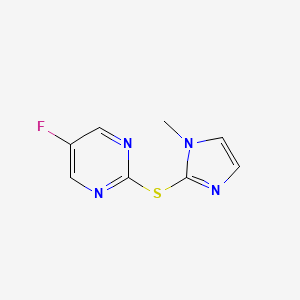

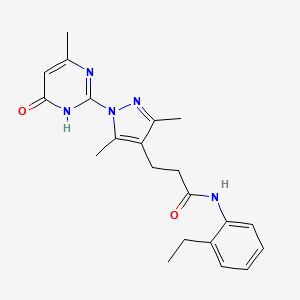

“1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . The synthesis process often involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The structure also includes various functional groups such as a methoxypropyl group, a methyl group, and a carboxamide group .

Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions involving their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Wissenschaftliche Forschungsanwendungen

- In a recent study, novel thiazolopyrimidine derivatives (including this compound) were evaluated against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16 exhibited excellent anticancer activity by inducing apoptosis and inhibiting CDK enzymes .

Anticancer Activity

Wirkmechanismus

Target of Action

It is known that pyrrolo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as kinase inhibitors .

Mode of Action

Pyrrolo[1,2-a]pyrimidines are known to interact with their targets, potentially inhibiting their function . The specific interactions and resulting changes would depend on the exact target and the compound’s structure.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could affect a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and others .

Pharmacokinetics

A related pyrrolo[2,3-d]pyrimidine demonstrated acceptable pharmacokinetic characteristics when administered orally, with a tmax of 028 h, t1/2 of 408 h, and Cmax of 2173 ng/mL .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could potentially inhibit cell proliferation, induce apoptosis, or affect other cellular processes .

Zukünftige Richtungen

Pyrimidines, including this compound, have shown promise in various areas of medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of this compound and developing more potent and efficacious drugs with a pyrimidine scaffold .

Eigenschaften

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h5,7,9,12H,4,6,8,10-11H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COACGFJRMIQRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid](/img/structure/B2453008.png)

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)

![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)

![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)